

# A Comparative Structural Analysis: Tungsten Trisulfide ( $WS_3$ ) and the $[Mo_3S_{13}]^{2-}$ Anion

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## Compound of Interest

Compound Name:  $WS_3$

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This guide provides a detailed comparison of the structural characteristics of tungsten trisulfide ( $WS_3$ ) and the discrete trimolybdenum cluster anion,  $[Mo_3S_{13}]^{2-}$ . While both materials are rich in sulfur and feature a group 6 transition metal, their fundamental structures are profoundly different.  $WS_3$  is an extended layered solid, whereas  $[Mo_3S_{13}]^{2-}$  is a zero-dimensional molecular ion. This comparison is intended for researchers and scientists interested in the structural chemistry of transition metal sulfides.

## Core Structural Differences

The most significant distinction lies in their dimensionality and atomic arrangement. Crystalline  $WS_3$  possesses a layered structure, similar to the well-known tungsten disulfide ( $WS_2$ ).<sup>[1][2][3][4]</sup> This structure extends in two dimensions, with layers stacked upon each other. In contrast, the  $[Mo_3S_{13}]^{2-}$  anion is a discrete molecular cluster with a core built around a triangle of three molybdenum atoms.<sup>[5][6]</sup> This fundamental difference governs their respective physical and chemical properties.

The  $[Mo_3S_{13}]^{2-}$  anion features a complex arrangement of sulfur atoms in three distinct bonding modes: a single apical sulfur atom ( $\mu_3-S^{2-}$ ) bonded to all three molybdenum atoms, three bridging disulfide groups ( $[S_2]^{2-}$ ) that each connect two Mo atoms, and three terminal disulfide groups ( $[S_2]^{2-}$ ) that each bond to a single Mo atom.<sup>[6][7]</sup> This intricate structure includes direct Mo-Mo bonds, with an intermetallic distance of approximately 2.72 Å, indicative of a bonding interaction.<sup>[5][8]</sup>

While detailed atomic positions for the recently synthesized crystalline  $\text{WS}_3$  are still being fully elucidated, it is described as a layered material with a trigonal crystal system.<sup>[1][2][3]</sup> Its structure is understood as an extended lattice of tungsten and sulfur atoms, unlike the well-defined molecular boundaries of the  $[\text{Mo}_3\text{S}_{13}]^{2-}$  cluster.

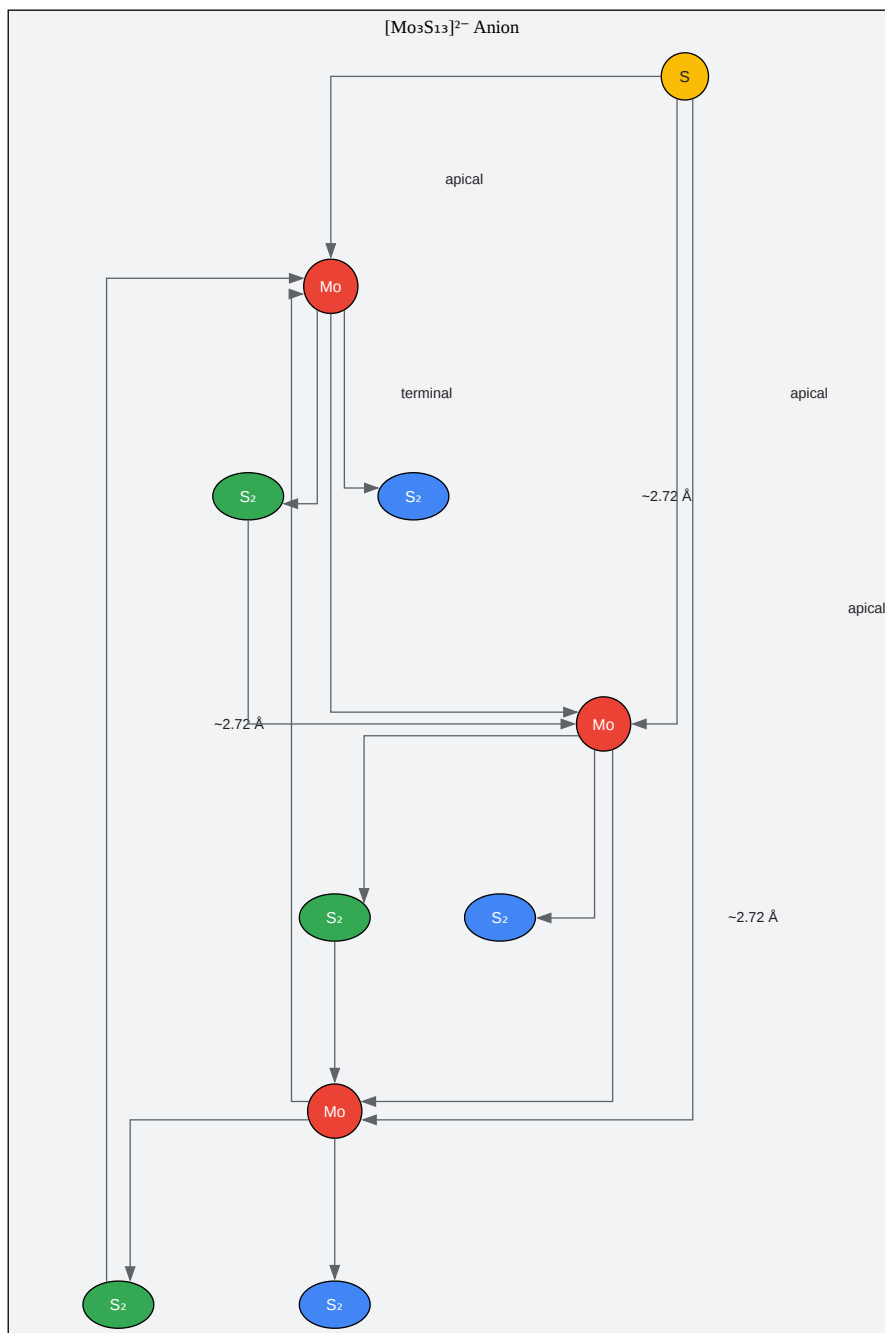
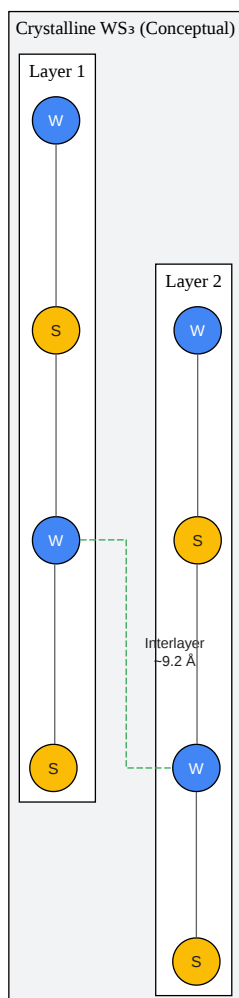
## Quantitative Structural Data

The following table summarizes the key quantitative structural parameters for both species, highlighting their distinct nature.

Parameter	Crystalline $\text{WS}_3$	$[\text{Mo}_3\text{S}_{13}]^{2-}$ Anion
Dimensionality	2D/3D Extended Solid	0D Molecular Cluster
Core Structure	Layered Lattice	Trinuclear $\text{Mo}_3$ Triangle
Crystal System	Trigonal <sup>[1][2][3]</sup>	N/A (Molecular)
Lattice Parameters	$a = 5.30 \text{ \AA}$ , $c = 29.0 \text{ \AA}$ (Hexagonal description) <sup>[1][2][3]</sup>	N/A (Molecular)
Interlayer Spacing	$\sim 9.2 - 9.68 \text{ \AA}$ <sup>[2][4]</sup>	N/A (Molecular)
Metal-Metal Distance	Not reported as discrete bonds	$\sim 2.71 - 2.72 \text{ \AA}$ (Mo-Mo) <sup>[5][8]</sup>
Sulfur Coordination	Network of sulfide ions	Apical $\text{S}^{2-}$ , Bridging $(\text{S}_2)^{-2}$ , Terminal $(\text{S}_2)^{-2}$ <sup>[6][7]</sup>

## Structural Visualization

The following diagram illustrates the fundamental difference between the extended layered structure of  $\text{WS}_3$  and the discrete molecular nature of the  $[\text{Mo}_3\text{S}_{13}]^{2-}$  anion.



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Caption: Comparison of the extended layered structure of  $\text{WS}_3$  and the discrete  $[\text{Mo}_3\text{S}_{13}]^{2-}$  molecular anion.

## Experimental Protocols

The structural data presented are based on specific synthesis and characterization methodologies reported in the literature.

### Synthesis and Characterization of Crystalline $\text{WS}_3$

- Synthesis: Crystalline  $\text{WS}_3$  was synthesized via a solvothermal method.<sup>[1][2]</sup> In a typical procedure,  $\text{WO}_3 \cdot 0.33\text{H}_2\text{O}$  microspheres were used as a precursor and were subjected to sulphurization in a solvothermal reaction.<sup>[1][2]</sup>
- Structural Characterization:
  - 3D Electron Diffraction (ED): The lattice parameters were determined using 3D electron diffraction, specifically the rotation electron diffraction method.<sup>[2]</sup> Data was collected on a JEOL-2100 transmission electron microscope (TEM) operating at 200 kV.<sup>[2]</sup>
  - Powder X-ray Diffraction (XRD): XRD measurements were performed on a PANalytical X'Pert3 Powder X-ray diffractometer using monochromatic  $\text{Cu-K}\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ) at 40 kV and 40 mA to confirm the crystalline phase and layered structure.<sup>[2]</sup>
  - Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) and thermogravimetric experiments were used to confirm the  $\text{WS}_3$  composition.<sup>[1][3]</sup>

### Synthesis and Characterization of $(\text{NH}_4)_2[\text{Mo}_3\text{S}_{13}] \cdot \text{H}_2\text{O}$

- Synthesis: The ammonium salt of the anion,  $(\text{NH}_4)_2[\text{Mo}_3\text{S}_{13}] \cdot \text{H}_2\text{O}$ , was prepared following a modified procedure from Müller et al.<sup>[8][9]</sup> A solution of  $(\text{NH}_4)_2[\text{Mo}_7\text{O}_{24}] \cdot \text{H}_2\text{O}$  was prepared in water, to which an ammonium polysulfide  $((\text{NH}_4)_2\text{S}_x)$  solution was added.<sup>[9]</sup> The resulting mixture was heated at  $96^\circ\text{C}$  for several days.<sup>[9]</sup> The dark red product was obtained by filtration and washed with water, ethanol, carbon disulfide, and diethyl ether.<sup>[9]</sup>
- Structural Characterization:

- Single-Crystal X-ray Diffraction: The definitive molecular and crystal structure of the  $[\text{Mo}_3\text{S}_{13}]^{2-}$  anion has been determined by single-crystal X-ray diffraction, which provides precise bond lengths and angles.[5][7]
- Powder X-ray Diffraction (XRD): The crystallinity and phase purity of the bulk synthesized material were confirmed by powder XRD, matching reference patterns.[8][9]
- Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopies were used to identify characteristic molecular vibrations corresponding to the different types of sulfur ligands (bridging, terminal, apical) and the Mo-Mo bonds, confirming the integrity of the cluster structure.[8][9]

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